Phenyl Fluoroformate

Description

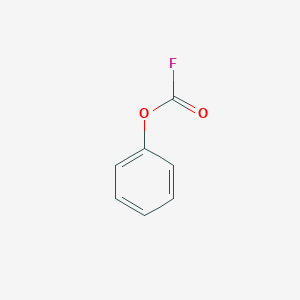

Structure

3D Structure

Properties

CAS No. |

351-80-4 |

|---|---|

Molecular Formula |

C7H5FO2 |

Molecular Weight |

140.11 g/mol |

IUPAC Name |

phenyl carbonofluoridate |

InChI |

InChI=1S/C7H5FO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |

InChI Key |

VRDZDFJZFWYWIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl Fluoroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: Phenyl fluoroformate (C₇H₅FO₂) is a reactive chemical intermediate with growing importance in organic synthesis, particularly in the creation of complex molecules relevant to pharmaceutical and materials science. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Core Chemical Properties and Identifiers

This compound, also known as phenyl carbonofluoridate, is a colorless liquid. Its structure, featuring a highly reactive fluoroformate group attached to a benzene ring, makes it a valuable reagent for introducing the phenoxycarbonyl moiety.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | Phenyl carbonofluoridate | N/A |

| Synonyms | This compound, Phenoxycarbonyl fluoride | N/A |

| Molecular Formula | C₇H₅FO₂ | N/A |

| Molecular Weight | 140.11 g/mol | N/A |

| CAS Number | 1544-76-9 | N/A |

| Boiling Point | 62°-64°C at 40 mmHg | [1] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| InChI | InChI=1S/C7H5FO2/c8-6(9)10-7-4-2-1-3-5-7/h1-5H | N/A |

| SMILES | O=C(F)Oc1ccccc1 | N/A |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the halogen exchange reaction of the more readily available phenyl chloroformate with a fluoride salt.

Synthesis Workflow

The general process for synthesizing this compound from phenyl chloroformate is a nucleophilic acyl substitution where fluoride displaces chloride.

Figure 1: Synthesis of this compound from phenyl chloroformate.

Experimental Protocol

The following protocol is adapted from a patented synthesis method.[1]

Materials:

-

Phenyl chloroformate (1.0 mol, 156.6 g)

-

Potassium fluoride (1.53 mol, 89 g)

-

Ethylene carbonate (250 g)

Procedure:

-

In a suitable reaction vessel, charge the ethylene carbonate and potassium fluoride.

-

Begin stirring the mixture and heat to 45°-50°C.

-

Slowly add the phenyl chloroformate to the heated mixture.

-

Continue stirring the reaction mixture at 45°-50°C for 2 hours after the addition is complete.

-

After the reaction period, evaporate the mixture under vacuum to remove the ethylene carbonate.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 62°-64°C at 40 mmHg to yield this compound (131 g, 93.5% yield).[1]

Chemical Reactivity and Applications

This compound is a highly efficient reagent for the phenoxycarbonylation of various nucleophiles. Its reactivity is comparable to that of phenyl chloroformate in solvolysis reactions, suggesting that the addition of the nucleophile is the rate-determining step.[2]

General Reactivity Pathway with Nucleophiles

The primary reaction pathway involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the fluoride ion.

Figure 2: General reaction of this compound with a nucleophile.

Applications in Synthesis

This compound has demonstrated utility in the synthesis of polysaccharide carbonates, where it acts as an efficient reagent for modifying hydroxyl groups on complex biopolymers like cellulose and dextran.[3][4][5] This reactivity suggests its potential use in the synthesis of complex molecules in drug development, such as in the formation of carbamates and carbonates which are common functionalities in pharmaceuticals. It can also be used as a precursor for the synthesis of fluorobenzene through catalytic decarboxylation.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. The following are expected characteristic signals based on its structure and data for analogous compounds.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. |

| ¹³C NMR | Aromatic carbons will be in the δ 120-150 ppm range. The carbonyl carbon will be downfield and show coupling to the fluorine atom. |

| ¹⁹F NMR | A singlet for the fluorine atom, with a chemical shift characteristic of a fluoroformate. |

| Infrared (IR) | A strong carbonyl (C=O) stretching band is expected around 1780-1820 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak would be at m/z = 140. Common fragments would include the loss of the fluorine atom and the phenoxy group. |

Safety and Handling

While specific safety data for this compound is limited, its close structural similarity to phenyl chloroformate suggests that it should be handled with extreme care. Phenyl chloroformate is corrosive and toxic, and similar hazards should be assumed for this compound.

Recommended Safe Handling Workflow

A stringent safety protocol should be followed when working with this compound.

Figure 3: Recommended workflow for the safe handling of this compound.

Key safety considerations:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Moisture Sensitivity: this compound is likely sensitive to moisture, hydrolyzing to phenol and fluoroformic acid, which is unstable and decomposes to hydrofluoric acid and carbon dioxide. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as water, alcohols, and amines.

Conclusion

References

Phenyl Fluoroformate: A Technical Overview of Identifiers and Synthetic Approaches

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of the available information on phenyl fluoroformate (CAS Number: 351-80-4), a fluorinated organic compound with potential applications in chemical synthesis. While detailed experimental data and specific applications in drug development are not extensively documented in publicly available literature, this document consolidates the known identifiers and outlines a potential synthetic pathway.

Chemical Identifiers and Properties

This compound, systematically named Carbonofluoridic acid, phenyl ester, is a chemical entity with the molecular formula C₇H₅FO₂.[1] The following table summarizes its key identifiers.

| Identifier | Value | Reference |

| CAS Number | 351-80-4 | [1] |

| Systematic Name | Carbonofluoridic acid, phenyl ester | [1] |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.114 g/mol | [1] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are scarce, a general synthetic approach has been described. One method involves the reaction of a 1-chloroalkyl carbonate with potassium fluoride (KF) in the presence of a crown ether catalyst. This reaction proceeds through the fragmentation of the carbonate precursor to yield the corresponding aldehyde and the desired fluoroformate.

A patent also outlines a general process for the preparation of fluoroformates, which could be applicable to the synthesis of this compound.[1] This process involves the reaction of an alcohol or phenol with a fluorinating agent.

Below is a generalized workflow for a potential synthesis of this compound based on the available information.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For reference, the mass spectrum of the analogous compound, phenyl chloroformate, shows characteristic peaks that could be used as a comparative reference for future analysis of this compound.[2][3] Similarly, 13C NMR data for phenyl chloroformate is also available.[4]

Reactivity and Stability

Detailed studies on the reactivity, stability, and decomposition of this compound are not well-documented. Based on the general reactivity of acyl fluorides, it is expected to be reactive towards nucleophiles. The analogous compound, phenyl chloroformate, is known to be incompatible with strong oxidizing agents, alcohols, amines, and alkalis, and it decomposes in water.[2][5]

Applications in Drug Development

Currently, there is no specific information available in the surveyed literature regarding the biological activity of this compound or its direct application in drug development or signaling pathway studies. However, the incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[6][7][8][9] Therefore, this compound could serve as a valuable reagent for introducing the fluoroformate moiety into potential drug candidates.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of chemical compounds should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. The information provided is based on limited available data, and further research is required to fully characterize the properties and potential applications of this compound.

References

- 1. Cas 351-80-4,Carbonofluoridic acid, phenyl ester | lookchem [lookchem.com]

- 2. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl chloroformate(1885-14-9) MS [m.chemicalbook.com]

- 4. Phenyl chloroformate(1885-14-9) 13C NMR [m.chemicalbook.com]

- 5. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Phenyl Fluoroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl fluoroformate (C₆H₅OC(O)F) is a significant organic compound utilized in various chemical syntheses. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic routes, and for its application in drug development, where molecular shape plays a critical role in biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon established computational chemistry principles and data from analogous molecular systems. Due to a scarcity of direct experimental data for this compound, this guide emphasizes theoretical methodologies and extrapolated data from structurally related compounds.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a phenyl group attached to a fluoroformate moiety. The geometry of the molecule, including bond lengths and angles, can be accurately predicted using computational methods.

Predicted Molecular Parameters

The following table summarizes the predicted bond lengths and angles for the key structural components of this compound. These values are derived from computational studies on analogous molecules, such as phenyl acetate and other phenyl esters, employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.18 - 1.21 |

| C-O (ester) | 1.33 - 1.36 |

| O-C (phenyl) | 1.39 - 1.42 |

| C-F | 1.34 - 1.37 |

| C-C (aromatic, avg.) | 1.39 - 1.40 |

| C-H (aromatic, avg.) | 1.08 - 1.09 |

| **Bond Angles (°) ** | |

| O=C-O | 124 - 127 |

| O=C-F | 108 - 112 |

| O-C-F | 105 - 109 |

| C-O-C | 115 - 119 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C(phenyl)-O(ester) single bond. This rotation dictates the relative orientation of the phenyl ring and the fluoroformate group. Computational studies on similar molecules, like phenyl acetate, indicate the presence of distinct energy minima and transition states.[1]

Rotational Barriers and Stable Conformers

The rotation around the C-O bond is associated with a potential energy barrier. The most stable conformer is expected to be one where the fluoroformate group is not in the same plane as the phenyl ring to minimize steric hindrance. Studies on phenyl acetate have shown that the most stable conformation has the acetyl group tilted with respect to the phenyl ring.[1] A similar non-planar arrangement is anticipated for this compound.

The potential energy surface for this rotation will exhibit minima corresponding to stable conformers and maxima corresponding to transition states. The energy difference between these points defines the rotational barrier. For phenyl-substituted compounds, these barriers are typically in the range of a few kcal/mol.[2]

The following DOT script generates a diagram illustrating the potential energy surface for the rotation around the C(phenyl)-O(ester) bond.

References

Unraveling the Reaction Mechanisms of Phenyl Fluoroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the reaction mechanisms of phenyl fluoroformate, a crucial, yet under-documented, reagent in organic synthesis. By drawing parallels with its extensively studied counterpart, phenyl chloroformate, and incorporating data from related fluoroformates, this document provides a comprehensive overview of its anticipated reactivity, the experimental and computational methodologies used to study it, and the key mechanistic pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize and further investigate this versatile compound.

Core Reaction Mechanisms: A Dichotomy of Pathways

The reactivity of this compound is predominantly governed by two competing mechanisms: a bimolecular Addition-Elimination (A-E) pathway and a unimolecular Ionization (SN1-like) pathway. The prevailing mechanism is highly dependent on the solvent's nucleophilicity and ionizing power.

The Bimolecular Addition-Elimination (A-E) Mechanism

In the presence of nucleophilic solvents, this compound is expected to react via a stepwise addition-elimination mechanism. This pathway is analogous to the well-documented mechanism for phenyl chloroformate.[1][2] The reaction proceeds through a tetrahedral intermediate, and the addition of the nucleophile is generally the rate-determining step.[3]

Studies on ethyl fluoroformate suggest that bond formation is more advanced in the transition state for fluoroformates compared to their chloroformate analogs. This implies a more associative character for the transition state in this compound reactions.[3]

// Main graph rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyl\nFluoroformate" -> "Tetrahedral\nIntermediate" [label=" + Nu- (slow)", color="#EA4335"]; "Tetrahedral\nIntermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tetrahedral\nIntermediate" -> "Product" [label=" - F- (fast)", color="#34A853"]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Figure 1: Addition-Elimination (A-E) Pathway"; fontcolor = "#202124"; fontsize = 10; }

The Unimolecular Ionization (SN1-like) Mechanism

In highly ionizing and poorly nucleophilic solvents, such as aqueous fluoroalcohols, an ionization mechanism may compete with or even dominate the A-E pathway.[4] This mechanism involves the initial, slow departure of the fluoride ion to form a resonance-stabilized acylium-like cation, which is then rapidly attacked by the solvent.

// Main graph rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyl\nFluoroformate" -> "Acylium Cation\nIntermediate" [label=" - F- (slow)", color="#EA4335"]; "Acylium Cation\nIntermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Acylium Cation\nIntermediate" -> "Product" [label=" + Nu- (fast)", color="#34A853"]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Figure 2: Unimolecular Ionization (SN1-like) Pathway"; fontcolor = "#202124"; fontsize = 10; }

Quantitative Data Summary

Direct quantitative kinetic data for this compound is scarce in the literature. However, by examining data from analogous compounds, we can infer its reactivity profile. The following tables summarize relevant kinetic parameters for phenyl chloroformate and ethyl fluoroformate, which serve as valuable benchmarks.

Table 1: Grunwald-Winstein Parameters for Haloformate Solvolysis

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Predominant Mechanism | Reference |

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination | [1] |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination | [2] |

| Ethyl Fluoroformate | 1.51 ± 0.20 | 0.85 ± 0.11 | Addition-Elimination | [3] |

Table 2: Activation Parameters for the Solvolysis of Ethyl Haloformates

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Interpretation | Reference |

| Ethyl Fluoroformate | 9.4 - 14.0 | -27.9 to -41.5 | Highly ordered, bimolecular transition state | [3] |

| Ethyl Chloroformate | 13.6 - 18.4 | -20.4 to -31.8 | Bimolecular transition state | [3] |

The highly negative entropies of activation for both ethyl fluoroformate and chloroformate strongly support the bimolecular nature of the rate-determining step in their solvolysis.[3]

Experimental Protocols

The study of this compound reaction mechanisms relies on a combination of kinetic measurements and linear free-energy relationships.

Kinetic Studies of Solvolysis

The rates of solvolysis are typically measured by monitoring the production of acid in a variety of pure and binary solvent mixtures at a constant temperature.

Methodology:

-

Reagent Preparation: A solution of this compound in a suitable inert solvent (e.g., acetonitrile) is prepared. The various aqueous-organic solvent mixtures are also prepared.

-

Kinetic Runs: A small aliquot of the this compound solution is injected into the thermostated solvent mixture. The reaction progress is monitored by titrating the liberated acid with a standardized base solution, often using an indicator or a pH-stat.

-

Rate Constant Calculation: The pseudo-first-order rate constants (k) are determined by a non-linear least-squares fit of the concentration versus time data.

Extended Grunwald-Winstein Analysis

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the rate constants with solvent nucleophilicity (NT) and ionizing power (YCl).[2]

The equation is as follows: log(k/ko) = lNT + mYCl

Where:

-

k is the rate constant in a given solvent.

-

ko is the rate constant in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity of the solvolysis to solvent nucleophilicity.

-

m is the sensitivity of the solvolysis to solvent ionizing power.

-

NT is the solvent nucleophilicity parameter.

-

YCl is the solvent ionizing power parameter for a chlorine leaving group.

High 'l' values (typically > 1.0) and moderate 'm' values (around 0.5) are characteristic of the bimolecular addition-elimination mechanism.[1] Conversely, lower 'l' values and higher 'm' values suggest a greater degree of charge separation in the transition state, indicative of an ionization mechanism.

Computational Studies

While experimental data provides the cornerstone of mechanistic understanding, computational chemistry offers invaluable insights into the finer details of reaction pathways. Density Functional Theory (DFT) calculations can be employed to model the structures of reactants, transition states, and intermediates, as well as their relative energies.

Typical Computational Protocol:

-

Model System Setup: The reactants (this compound and a nucleophile) are modeled in a chosen solvent environment, often using a continuum solvation model.

-

Transition State Search: The transition state geometry for the reaction is located using various optimization algorithms.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).

-

Energy Profile Construction: The energies of the reactants, transition state, and products are calculated to construct a reaction energy profile, yielding the activation energy barrier.

Computational studies on related systems have been instrumental in confirming reaction pathways and understanding the role of catalysts and substituent effects.[5]

Conclusion

The reaction mechanism of this compound, while not as extensively documented as its chloro-analog, can be understood through a combination of established chemical principles and comparative data. The evidence strongly suggests a dominant bimolecular addition-elimination pathway in most solvent systems, with the potential for a competing unimolecular ionization mechanism in highly ionizing, non-nucleophilic media. The experimental and computational protocols outlined in this guide provide a robust framework for further investigation into the nuanced reactivity of this important synthetic reagent. A deeper understanding of these mechanisms will undoubtedly facilitate the development of novel synthetic methodologies and the design of new pharmaceuticals.

References

- 1. Correlation of the rates of solvolysis of phenyl chloroformate [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Storage of Phenyl Fluoroformate and its Analogue, Phenyl Chloroformate

Introduction

Phenyl fluoroformate and its chlorinated analogue, phenyl chloroformate, are highly reactive chemical intermediates used in organic synthesis, particularly in the pharmaceutical and polymer industries. They serve as versatile reagents for introducing the phenoxycarbonyl group, a key step in the synthesis of carbamates, carbonates, and other derivatives. However, their high reactivity also presents significant health and safety hazards. This guide provides a detailed overview of the safety, handling, and storage protocols for phenyl chloroformate, which should be considered as a conservative proxy for assessing the risks associated with this compound.

These compounds are corrosive, highly toxic by inhalation, and reactive with water.[1][2] Proper risk assessment, engineering controls, personal protective equipment, and emergency preparedness are critical for their safe use in a laboratory or industrial setting.

Hazard Identification and Classification

Phenyl chloroformate is classified as a highly hazardous substance. The primary dangers include:

-

Corrosivity: Causes severe skin burns and serious eye damage.[2][3]

-

Acute Toxicity (Oral): Harmful if swallowed.[3]

-

Reactivity: Reacts with water, moist air, alcohols, amines, and bases, which can produce toxic and corrosive gases like hydrogen chloride.[1][4]

-

Combustibility: It is a combustible liquid.[5]

Quantitative Safety Data (Phenyl Chloroformate)

The following tables summarize key quantitative data for phenyl chloroformate.

Table 1: Physical and Chemical Properties

| Property | Value | Citation(s) |

| CAS Number | 1885-14-9 | [6] |

| Molecular Formula | C₇H₅ClO₂ | [7] |

| Molecular Weight | 156.57 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [6][8] |

| Odor | Pungent, strong odor | [8] |

| Boiling Point | 188 - 189 °C (at 760 mmHg) 74 - 75 °C (at 13-17 mmHg) | [3][6][9] |

| Melting Point | -28 °C | [6][8] |

| Flash Point | 69 °C (closed cup) | [4][8] |

| Autoignition Temperature | 540 - 560 °C | [7][8] |

| Density | 1.248 g/mL (at 25 °C) | [4][9] |

| Vapor Density (Air=1) | 5.41 | [8] |

| Vapor Pressure | 0.67 mmHg (at 20°C) 20 mmHg (at 83°C) | [7][8] |

| Solubility in Water | Decomposes/Reacts | [1][8] |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Citation(s) |

| LD₅₀ | Rat | Oral | 1754 mg/kg (1410 µL/kg) | [2][6] |

| LD₅₀ | Rabbit | Dermal | 3970 - 4939 mg/kg | [2][7] |

| LC₅₀ (4-hour) | Rat | Inhalation | 0.18 - 0.28 mg/L (280 mg/m³) | [2][6] |

| LC₅₀ (Fish) | Leuciscus idus | Aquatic | 10.6 mg/L (48-hour) | [2] |

Safe Handling Protocols

Safe handling requires a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work must be conducted in a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[10] Avoid inhalation of vapors or mists.[3][11]

-

Isolation: Use a closed system whenever possible, especially for operations above the flash point of 69°C.[12]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[13]

Personal Protective Equipment (PPE)

A detailed PPE regimen is mandatory for handling phenyl chloroformate.

| PPE Category | Specification | Citation(s) |

| Eye/Face Protection | Tightly fitting chemical safety goggles in combination with a full-face shield (minimum 8-inch).[3][11] | |

| Hand Protection | Chemical-resistant gloves are required. Inspect gloves for integrity before use. - Full Contact: Fluorinated rubber (e.g., Vitoject®), 0.7 mm thickness, >480 min breakthrough. - Splash Contact: Nitrile rubber, 0.4 mm thickness, >30 min breakthrough. | [3][4][11] |

| Skin/Body Protection | Chemical-resistant lab coat or apron. For larger quantities or higher risk of splash, a full chemical-resistant suit is recommended. Wear closed-toe shoes (safety shoes recommended).[4][7] | |

| Respiratory Protection | For routine use in a fume hood, respiratory protection may not be required. However, in case of inadequate ventilation, spill, or emergency, a NIOSH-approved full-facepiece airline respirator or a self-contained breathing apparatus (SCBA) is necessary.[7][11] |

Workplace Practices

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke in the handling area.[4]

-

Wash hands thoroughly after handling the material.[11]

-

Keep the container tightly closed when not in use.[11]

-

Prevent the buildup of electrostatic charge by grounding all equipment.[11]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[11]

Storage Protocols

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

-

Temperature: Store in a refrigerator at a recommended temperature of 2-8°C.[4][11] Use an explosion-proof refrigerator.[4]

-

Atmosphere: Store under an inert gas (e.g., nitrogen, argon) as the material is moisture-sensitive.[4][11]

-

Container: Keep in the original, tightly sealed container. If containers are opened, they must be carefully resealed and kept upright. Store in a corrosion-resistant container.[11]

-

Location: Store in a cool, dry, well-ventilated, and locked-up area.[4][11] The storage area should not have drain or sewer access.[12]

-

Incompatibilities: Segregate from incompatible materials such as:

Emergency Procedures

Spill Response

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., dry sand, vermiculite, or commercial sorbent).[7]

-

Do NOT use water or combustible materials for absorption.[1]

-

Collect the absorbed material using spark-proof tools into a suitable, labeled, and closed container for hazardous waste disposal.[12]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or >1 liter):

-

Evacuate the laboratory immediately and alert others.[4]

-

Isolate the area and prevent entry.

-

Call emergency services (e.g., institutional safety office, fire department).[13]

-

If safe to do so, increase ventilation and remove ignition sources.[1]

-

Only personnel trained and equipped for hazardous material response should handle the cleanup.

-

Fire Response

-

Extinguishing Media:

-

Firefighting Actions:

-

Evacuate the area immediately.

-

Call the fire department.

-

If the fire is small and you are trained, you may attempt to extinguish it from a safe distance with a suitable extinguisher.

-

Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

-

Use a water spray to cool nearby containers to prevent pressure buildup and explosion.[4]

-

First Aid Measures

Immediate medical attention is required for any exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance.[3][6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical attention.[3][6]

Experimental Protocols Cited

Detailed experimental protocols for the safety testing of this compound are not available. The toxicological data presented for phenyl chloroformate are derived from standardized tests conducted under regulatory guidelines (e.g., OECD Test Guidelines). These generally involve:

-

LD₅₀ (Oral): A study where graded doses of the substance are administered orally to a group of rats, and the dose that is lethal to 50% of the population is determined.

-

LC₅₀ (Inhalation): A study where rats are exposed to various concentrations of the substance in the air for a fixed period (typically 4 hours), and the concentration lethal to 50% of the population is determined.[2][6]

-

Skin/Eye Irritation: Application of the substance to the skin or eyes of rabbits to observe for corrosive or irritant effects over a set period.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for safely handling hazardous, water-reactive liquids like phenyl chloroformate.

Caption: General workflow for handling phenyl chloroformate.

Caption: Decision tree for responding to a chemical spill.

Caption: Storage compatibility and conditions.

References

- 1. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicals.upl-ltd.com [chemicals.upl-ltd.com]

- 8. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenyl chloroformate 97 1885-14-9 [sigmaaldrich.com]

- 10. nextsds.com [nextsds.com]

- 11. Phenyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. ehs.fiu.edu [ehs.fiu.edu]

Phenyl Fluoroformate: An In-depth Technical Guide to its Predicted Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for phenyl fluoroformate. Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the anticipated ¹H, ¹³C, and ¹⁹F NMR characteristics based on the analysis of analogous compounds and established principles of NMR spectroscopy. It also includes a standardized experimental protocol for NMR data acquisition and a visualization of the general NMR workflow.

Predicted NMR Spectral Data

The following tables summarize the estimated chemical shifts (δ) for this compound. These predictions are derived from spectral data of structurally similar compounds, such as phenyl chloroformate and other fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H2, H6 (ortho) | 7.20 - 7.40 | Doublet |

| H3, H5 (meta) | 7.40 - 7.60 | Triplet |

| H4 (para) | 7.30 - 7.50 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Coupling |

| C=O | 150 - 160 | Doublet (due to ¹JCF) |

| C1 (ipso) | 150 - 155 | Singlet |

| C2, C6 (ortho) | 120 - 125 | Singlet |

| C3, C5 (meta) | 129 - 132 | Singlet |

| C4 (para) | 126 - 129 | Singlet |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| F | +30 to +50 | Singlet |

Experimental Protocols

The following is a general experimental protocol for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra. The specific parameters may require optimization based on the instrument and sample concentration.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

2. NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).

3. Data Acquisition:

-

¹H NMR:

-

Set the spectral width to approximately 15 ppm, centered around 5-7 ppm.

-

Use a 30° to 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Set the spectral width to approximately 200-250 ppm.

-

Use a 30° to 45° pulse angle.

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance sensitivity.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR:

-

Set the spectral width to cover the expected range for fluoroformates (e.g., -50 to +100 ppm).

-

Use a 30° to 45° pulse angle.

-

Proton decoupling can be used to remove ¹H-¹⁹F couplings if desired.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 128 to 512).

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks to determine the relative ratios of different nuclei.

-

Analyze the multiplicities and coupling constants to elucidate the molecular structure.

Visualization of the NMR Experimental Workflow

The following diagram illustrates the logical flow of a typical NMR experiment, from sample preparation to final data analysis.

Caption: A flowchart of the standard NMR experimental process.

Phenyl Fluoroformate: A Technical Guide to its Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic properties and stability of phenyl fluoroformate. Due to the limited availability of direct experimental thermodynamic data for this compound, this guide leverages a comparative analysis with its close structural analog, phenyl chloroformate, to infer its properties. The document summarizes the known physical and kinetic data for this compound and presents a more extensive dataset for phenyl chloroformate. Detailed experimental protocols for determining thermodynamic properties and for studying solvolysis kinetics are provided. Furthermore, this guide proposes a potential decomposition pathway for this compound and visualizes key processes using Graphviz diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals working with or interested in the characteristics of this compound.

Introduction

This compound (C₆H₅OCOF) is an organic compound of interest in various chemical syntheses due to the unique reactivity of the acyl fluoride group. Acyl fluorides are generally known to be more thermally and hydrolytically stable than their corresponding acyl chlorides.[1] This increased stability, coupled with their distinct reactivity profile, makes them valuable reagents.[2] However, a comprehensive understanding of the thermodynamic properties and stability of this compound has been hampered by a lack of extensive experimental studies.

This guide aims to consolidate the available information on this compound and to provide a comparative framework using the well-characterized phenyl chloroformate (C₆H₅OCOCl). By examining the similarities and differences in their known properties, we can draw reasonable inferences about the expected behavior of this compound.

Comparative Physicochemical and Thermodynamic Data

Table 1: Physical Properties of this compound (Limited Data)

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₂ | N/A |

| Molecular Weight | 140.11 g/mol | N/A |

Table 2: Physical and Thermodynamic Properties of Phenyl Chloroformate

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 1885-14-9 | [3][4] |

| Molecular Formula | C₇H₅ClO₂ | [3][4] |

| Molecular Weight | 156.57 g/mol | [5] |

| Physical Properties | ||

| Appearance | Colorless to light-yellow liquid with a pungent odor | |

| Boiling Point | 188-189 °C | [3] |

| Melting Point | -28 °C | [3] |

| Density | 1.2 g/cm³ at 20 °C | |

| Vapor Pressure | 0.67 mmHg | |

| Flash Point | 69 °C (closed cup) | |

| Autoignition Temperature | 540 °C | |

| Thermodynamic Properties | ||

| Enthalpy of Vaporization (ΔvapH°) | Data not explicitly found | [6] |

| Enthalpy of Fusion (ΔfusH°) | Data not explicitly found | [6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not explicitly found | [6] |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | Data not explicitly found | [6] |

| Ideal Gas Heat Capacity (Cp,gas) | Data not explicitly found | [6] |

Stability and Reactivity

While comprehensive thermodynamic stability data is lacking, kinetic studies on the solvolysis of this compound provide valuable insights into its reactivity and stability in solution, particularly in comparison to phenyl chloroformate.

Solvolysis Kinetics

The solvolysis of this compound and phenyl chloroformate in various solvents has been studied, and the reactions are believed to proceed through an addition-elimination mechanism.[7][8] In this mechanism, the solvent acts as a nucleophile, adding to the carbonyl carbon, followed by the elimination of the halide ion.

Kinetic data indicates that the F:Cl rate ratio for the solvolysis of the corresponding benzoyl halides can be very high.[9] This suggests that despite the stronger carbon-fluorine bond, fluoroformates can exhibit higher reactivity in solvolysis than chloroformates under certain conditions.[9] The specific rates of solvolysis for phenyl chloroformate have been correlated using the extended Grunwald-Winstein equation, which separates the effects of solvent nucleophilicity and ionizing power.[8][10]

Table 3: Comparative Solvolysis Data

| Compound | Proposed Mechanism | Key Findings | Reference(s) |

| This compound | Addition-Elimination | Solvolysis rates are influenced by solvent properties. | [7][11] |

| Phenyl Chloroformate | Addition-Elimination | Specific rates of solvolysis are well-correlated by the extended Grunwald-Winstein equation. The addition step is likely rate-determining. | [7][8][10] |

Proposed Decomposition Pathway

In the absence of direct experimental evidence for the thermal decomposition of this compound, a plausible pathway can be proposed based on the known reactivity of acyl halides. Acyl chlorides are known to be highly reactive and can decompose to produce hydrogen chloride in the presence of water.[12] Phenyl chloroformate, for instance, emits fumes containing HCl in moist air and decomposes in water.[3]

Given that acyl fluorides are generally more stable, the decomposition of this compound is expected to be less vigorous. A likely decomposition pathway in the presence of water would involve hydrolysis to phenol, carbon dioxide, and hydrogen fluoride.

Caption: Proposed hydrolytic decomposition pathway for this compound.

Experimental Protocols

Determination of Thermodynamic Properties

While specific experimental data for this compound is not available, a general workflow for its determination can be outlined based on established methodologies for organic compounds.[13]

Objective: To experimentally determine the enthalpy of formation, heat capacity, and vapor pressure of this compound.

Methodologies:

-

Combustion Calorimetry:

-

A precisely weighed sample of this compound is combusted in a static bomb calorimeter in the presence of excess oxygen.[13]

-

The heat released during combustion is measured to determine the standard enthalpy of combustion (Δc H°).

-

From this, the standard enthalpy of formation (Δf H°) in the condensed state can be calculated using Hess's law.

-

-

Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry:

-

Vapor Pressure Measurement (Knudsen Effusion Method):

-

The vapor pressure of this compound is measured as a function of temperature using the Knudsen effusion method.[13][15]

-

This involves measuring the rate of mass loss of the substance effusing through a small orifice into a vacuum.

-

The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation or vaporization from the temperature dependence of the vapor pressure.

-

Caption: Proposed workflow for the experimental determination of thermodynamic properties.

Solvolysis Kinetics Measurement

Objective: To measure the specific rates of solvolysis of this compound in various solvents.

Methodology:

-

Solvent Preparation: A range of hydroxylic solvents and binary solvent mixtures are prepared.

-

Reaction Initiation: A small aliquot of a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) is injected into the thermostatted solvent.

-

Rate Monitoring: The rate of reaction is monitored by following the increase in conductivity of the solution due to the formation of ionic products (e.g., H⁺ and F⁻). The conductivity is measured as a function of time.

-

Data Analysis: The first-order rate constants (k) are calculated by fitting the conductivity-time data to an exponential function.

-

Grunwald-Winstein Analysis: The logarithms of the rate constants (log k) are plotted against the solvent ionizing power (Y) and solvent nucleophilicity (N) parameters to determine the sensitivity of the reaction to these solvent properties, providing insights into the reaction mechanism.[8][10]

Conclusion

While there is a notable scarcity of direct experimental thermodynamic data for this compound, this technical guide provides a foundational understanding by leveraging comparative data from its chloroformate analog and available kinetic studies. The provided protocols outline a clear path for future experimental work to fill the existing data gaps. The greater stability of the C-F bond compared to the C-Cl bond suggests that this compound is likely more thermally stable than phenyl chloroformate, a hypothesis that warrants experimental verification. The information and methodologies presented herein are intended to support further research and application of this compound in chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl chloroformate [webbook.nist.gov]

- 5. usbio.net [usbio.net]

- 6. Phenyl chloroformate (CAS 1885-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. Correlation of the rates of solvolysis of phenyl chloroformate [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eng.uc.edu [eng.uc.edu]

understanding the reactivity profile of phenyl fluoroformate

An In-depth Technical Guide to the Reactivity Profile of Phenyl Chloroformate

Introduction

Phenyl chloroformate is a versatile acyl halide used primarily for the introduction of the phenoxycarbonyl group. This functionality serves as a protective group for amines and alcohols and as a precursor for the formation of carbonates, carbamates, and ureas, which are common moieties in pharmaceuticals. Understanding its reactivity, stability, and reaction mechanisms is crucial for its effective application in complex molecule synthesis. This guide will detail its synthesis, physicochemical properties, reaction kinetics, and mechanistic pathways, supported by quantitative data and experimental protocols.

Synthesis of Phenyl Chloroformate

The most common industrial synthesis of phenyl chloroformate involves the reaction of phenol with an excess of phosgene (COCl₂).[1] The reaction is typically performed in a suitable solvent, and a tertiary amine base like N,N-dimethylaniline may be used to scavenge the HCl byproduct.[1]

General Experimental Protocol for Synthesis

A solution of phenol in a chlorinated solvent (e.g., chloroform) is cooled in an ice bath. Phosgene gas is then bubbled through the solution. Following the introduction of phosgene, an equimolar amount of a tertiary amine base, such as N,N-dimethylaniline, is added dropwise while maintaining the low temperature (5-10 °C).[1] After the addition is complete, the reaction mixture is quenched with cold water. The organic layer is separated, washed with dilute hydrochloric acid and then with water to remove any remaining base and salts. The organic layer is dried over an anhydrous drying agent (e.g., calcium chloride), and the solvent is removed by evaporation. The final product, phenyl chloroformate, is purified by vacuum distillation, collecting the fraction at approximately 74-75 °C at 1.73 kPa.[1] This method typically results in yields of about 90%.[1]

Caption: Synthesis workflow for phenyl chloroformate from phenol and phosgene.

Physicochemical and Spectroscopic Data

Phenyl chloroformate is a colorless liquid with a pungent odor.[2][3] It is highly corrosive and reacts with water.[2] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅ClO₂ | [4] |

| Molar Mass | 156.57 g/mol | [4] |

| CAS Number | 1885-14-9 | [4] |

| Appearance | Colorless liquid | [2] |

| Density | 1.248 g/mL at 25 °C | [5][6] |

| Boiling Point | 74-75 °C at 13 mmHg (1.73 kPa) | [5][6] |

| Refractive Index | n20/D 1.511 | [5][6] |

| Vapor Pressure | 1.22 psi at 20 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

| Mass Spec (EI) | Major m/z peaks: 77, 65, 156, 39, 63 | [2] |

| IR Spectrum | Key absorptions available in NIST database | [7] |

Reactivity Profile and Stability

Phenyl chloroformate's reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the phenoxy group.

-

Hydrolytic Instability : It decomposes in water and fumes in moist air, producing phenol, carbon dioxide, and hydrogen chloride.[2][3] This reactivity necessitates handling under anhydrous conditions.

-

Nucleophilic Attack : It reacts readily with a wide range of nucleophiles. This is its most important feature for synthesis.

-

Alcohols : React to form phenyl carbonates.

-

Amines : React to form phenyl carbamates.

-

Carboxylates : Can form mixed anhydrides.

-

-

Thermal Stability : While stable at recommended storage temperatures (2-8 °C), it can decompose upon heating.[2][5] Containers may explode if heated or contaminated with water.[2][3]

-

Incompatibilities : Phenyl chloroformate is incompatible with strong oxidizing agents, alcohols, amines, and alkali bases.[2][3] It may react vigorously or explosively with ethers like diisopropyl ether, especially in the presence of trace metal salts.[2][3]

Reaction Mechanisms

The primary mechanism for the reaction of phenyl chloroformate with nucleophiles is nucleophilic acyl substitution . Kinetic studies, particularly on its solvolysis, have provided significant insight into the specific pathways.

Addition-Elimination Mechanism

For most solvolysis reactions, a stepwise bimolecular addition-elimination mechanism is predominant.[8][9] In this pathway, the nucleophile (e.g., a solvent molecule like water or alcohol) first attacks the carbonyl carbon, leading to a tetrahedral intermediate. This addition step is typically the rate-determining step.[9] The intermediate then collapses by expelling the chloride ion, which is an excellent leaving group, to form the final product.

Caption: General stepwise addition-elimination pathway for nucleophilic substitution.

Evidence from Kinetic Studies

The proposed mechanism is strongly supported by kinetic data, particularly from analyses using the extended Grunwald-Winstein equation, which relates the rate of solvolysis to solvent nucleophilicity (N) and ionizing power (Y).[8]

log(k/k₀) = lN + mY

Where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity to solvent nucleophilicity.

-

m is the sensitivity to solvent ionizing power.

For phenyl chloroformate, the observed values strongly suggest a mechanism where bond-making (nucleophilic attack) is significant in the transition state.[8]

| Parameter | Value | Interpretation | Reference(s) |

| l (Sensitivity to N) | 1.66 | High sensitivity to solvent nucleophilicity, indicating significant bond-making in the transition state. Supports the addition-elimination pathway. | [8] |

| m (Sensitivity to Y) | 0.56 | Moderate sensitivity to solvent ionizing power, indicating some charge separation and bond-breaking in the transition state. | [8] |

Further evidence comes from Kinetic Solvent Isotope Effects (KSIE). The values for methanolysis support a mechanism involving general-base catalysis, where a second solvent molecule assists in deprotonating the nucleophile as it attacks.[8]

| Reaction | KSIE Value (kMeOH/kMeOD) | Interpretation | Reference(s) |

| Methanolysis | ≈ 2.3 – 2.5 | A large KSIE value indicates that the O-H bond of the methanol nucleophile is being broken in the rate-determining step, consistent with general-base catalysis. | [10] |

For reactions with stronger nucleophiles, such as aminolysis in acetonitrile, a more associative, concerted SN2-like displacement mechanism has also been proposed.[10]

Applications in Drug Development and Synthesis

The reactivity of phenyl chloroformate makes it a valuable tool for introducing protecting groups and forming key linkages in drug molecules.

Formation of Carbamates (Amine Protection)

One of the most common applications is the reaction with primary or secondary amines to form N-phenoxycarbonyl derivatives (carbamates). This group can serve as a stable protecting group for the amine functionality during subsequent synthetic steps.

Experimental Protocol: General N-Phenoxycarbonylation To a solution of the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, phenyl chloroformate (1.05 equivalents) is added dropwise. The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

The Role of Fluorine in Drug Design

While phenyl fluoroformate itself is not common, the introduction of fluorine into organic molecules is a critical strategy in modern drug discovery.[11][12] Replacing hydrogen or other groups with fluorine can profoundly alter a molecule's properties:

-

Metabolic Stability : The carbon-fluorine bond is very strong, and replacing a metabolically labile C-H bond with C-F can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[11]

-

Lipophilicity : A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[11][12]

-

Acidity/Basicity (pKa) : As a highly electronegative atom, fluorine can lower the pKa of nearby acidic protons or decrease the basicity of nearby amines, affecting the ionization state of the drug at physiological pH.[11]

-

Conformational Control : Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape for improved target binding.[11]

A hypothetical this compound would be expected to be more reactive than phenyl chloroformate due to the higher electronegativity of fluorine, making the carbonyl carbon even more electrophilic. However, the control and handling of such a reactive species would present significant challenges.

Conclusion

Phenyl chloroformate is a highly reactive and versatile reagent with a well-defined reactivity profile governed by nucleophilic acyl substitution. Its reactions typically proceed through a rate-determining addition to form a tetrahedral intermediate. This predictable reactivity makes it an essential tool for organic chemists, particularly in the pharmaceutical industry, for the synthesis of carbonates and carbamates and for the protection of amine and alcohol functional groups. A thorough understanding of its handling requirements, stability, and mechanistic pathways is paramount for its successful and safe implementation in the laboratory.

References

- 1. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 2. Phenyl chloroformate | C6H5OCOCl | CID 15891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Phenyl chloroformate 97 1885-14-9 [sigmaaldrich.com]

- 7. Phenyl chloroformate [webbook.nist.gov]

- 8. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

physical properties like boiling point and density of phenyl fluoroformate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the physical properties of phenyl fluoroformate, specifically its boiling point and density. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined data for this compound. This suggests that this compound is a less common and less well-characterized substance compared to its chlorinated analog, phenyl chloroformate.

In light of this data gap, this guide provides a detailed overview of the known physical properties of phenyl chloroformate as a primary point of comparison. Additionally, it discusses the general trends in the physical properties of aryl halides to offer a qualitative understanding of how the properties of this compound might be anticipated to differ from its chloro- and bromo- counterparts. A representative experimental protocol for the synthesis of phenyl chloroformate is also included to provide a methodological reference, alongside a workflow diagram for this synthesis.

This compound: An Overview

This compound (C₇H₅FO₂) is an aryl haloformate. While its chemical structure is analogous to the widely used phenyl chloroformate, there is a significant lack of published data regarding its physical and chemical properties. No definitive experimental values for its boiling point or density are currently available in the public domain.

Phenyl Chloroformate: A Well-Characterized Analog

Given the absence of data for this compound, the properties of phenyl chloroformate (C₇H₅ClO₂) serve as the best available comparative reference. Phenyl chloroformate is a versatile reagent used in organic synthesis, particularly in the formation of carbamates and esters.

Physical Properties of Phenyl Chloroformate

The physical properties of phenyl chloroformate are well-documented and are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 188-189 °C | at 1013 hPa |

| 74-75 °C | at 13 mmHg | |

| Density | 1.248 g/mL | at 25 °C |

| 1.24 g/cm³ | at 20 °C | |

| Molecular Weight | 156.57 g/mol | |

| Appearance | Colorless to light-yellow liquid | |

| Odor | Pungent |

Note: This data pertains to phenyl chloroformate, not this compound.

General Trends in Physical Properties of Aryl Halides

The physical properties of aryl halides, such as boiling point and density, are influenced by the nature of the halogen atom.

-

Boiling Point: For a given aryl group, the boiling point generally increases with the increasing atomic mass of the halogen. This is due to the increase in the strength of van der Waals forces.[1] Therefore, it can be reasonably inferred that the boiling point of this compound would be lower than that of phenyl chloroformate.

-

Density: The density of aryl halides also tends to increase with the increasing atomic mass of the halogen.[2] Consequently, this compound is expected to have a lower density than phenyl chloroformate.

Experimental Protocols: Synthesis of Phenyl Chloroformate

Reaction: Phenol reacts with phosgene to yield phenyl chloroformate.

Procedure:

-

Dissolve phenol in a suitable solvent, such as chloroform.

-

Cool the solution.

-

Introduce phosgene gas into the solution, maintaining a cooled temperature. The molar ratio of phosgene to phenol should be approximately 1:1.

-

Slowly add an equimolar amount of a base, such as N,N-dimethylaniline, to the reaction mixture while stirring and maintaining a low temperature (e.g., 5-10 °C).

-

After the addition is complete, dilute the reaction mixture with cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).

-

Remove the solvent by evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain phenyl chloroformate.

Disclaimer: This is a representative protocol for phenyl chloroformate and should be adapted and optimized with appropriate safety precautions for any attempt to synthesize this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of phenyl chloroformate.

Caption: Workflow for Phenyl Chloroformate Synthesis.

Conclusion

While a comprehensive technical guide on the physical properties of this compound is hampered by the lack of available experimental data, this document provides the most relevant comparative information. The detailed data for phenyl chloroformate, coupled with an understanding of periodic trends for aryl halides, allows for qualitative estimations of the properties of this compound. The provided synthetic protocol for the chloro-analog offers a starting point for potential laboratory preparation. Further experimental investigation is required to definitively determine the physical properties of this compound.

References

An In-depth Technical Guide to Phenyl Fluoroformate: Key Suppliers, Purchasing, and Application

Introduction

Phenyl fluoroformate (CAS No. 1885-14-9) is a crucial reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its ability to act as an efficient acylating agent for the introduction of the phenoxycarbonyl (Phoc) group. This functionality is instrumental in the formation of carbamates and esters, serving as a versatile protecting group for amines in complex multi-step syntheses, such as peptide chemistry.[1][2] The strategic incorporation of fluorine-containing moieties can significantly enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates, making reagents like this compound valuable tools for medicinal chemists and drug development professionals.[3][4][5]

This guide provides a comprehensive overview of the key suppliers, procurement considerations, safety protocols, and a representative experimental protocol for the use of this compound.

Key Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, catering to needs ranging from academic research to large-scale industrial synthesis. Leading producers and distributors include companies known for their fine and specialty chemicals.[6]

Quantitative data from prominent suppliers is summarized below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and specifications before use.

| Specification | Details | Typical Suppliers |

| CAS Number | 1885-14-9[1][7] | Universal |

| Molecular Formula | C₇H₅ClO₂[1] | Universal |

| Molecular Weight | 156.57 g/mol [7][8] | Universal |

| Appearance | Clear, colorless liquid[1][9] | Universal |

| Typical Purity | ≥ 97%, ≥ 99% (GC)[1][7][10] | Sigma-Aldrich, Chem-Impex, TCI |

| Boiling Point | 188 - 189 °C (1013 hPa)[8]; 74-75 °C (13 mmHg)[7] | Universal |

| Density | ~1.248 g/mL at 25 °C[7] | Universal |

| Available Quantities | 5g, 25g, 100g, 500g, Bulk | Most major suppliers |

Table 1: Summary of this compound Specifications.

Procurement and Purchasing Guide for Researchers

The procurement of a reactive chemical like this compound requires a systematic approach to ensure safety, quality, and compliance. The following workflow outlines the key steps for researchers and laboratory managers.

Key Procurement Steps:

-

Supplier Vetting: Select suppliers who provide comprehensive documentation, including a detailed Certificate of Analysis (CoA) and a current Safety Data Sheet (SDS). Leading producers often have more robust quality control systems.[6][11]

-

Documentation Review: Before purchasing, thoroughly review the SDS to ensure your facility has the necessary engineering controls (e.g., fume hood), personal protective equipment, and emergency procedures in place.[12][13]

-

Quotation: Request quotes for the desired quantity and purity. Note that pricing can vary significantly between suppliers and with order volume.

-

Receiving and Inspection: Upon delivery, inspect the packaging for any signs of damage or leaks. Verify that the product label information matches the purchase order and CoA.

-

Storage: Immediately transfer the chemical to a designated storage location that meets the requirements outlined in the SDS.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic if swallowed, and fatal if inhaled.[7][8]

| Hazard Category | Details |

| GHS Signal Word | Danger [7] |

| Hazard Statements | H290: May be corrosive to metals.[8] H302: Harmful if swallowed.[8] H314: Causes severe skin burns and eye damage.[8] H330: Fatal if inhaled.[7][8] H335: May cause respiratory irritation.[7][8] |

| Precautionary Statements | P260: Do not breathe mist or vapors.[12] P271: Use only outdoors or in a well-ventilated area.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P284: Wear respiratory protection.[12] P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][13] P405: Store locked up.[2][13] |

Table 2: Summary of GHS Hazard Information for this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[13]

-

Skin Protection: Handle with chemical-resistant gloves. Fluorinated rubber (Viton®) is recommended for full contact, with a breakthrough time of over 480 minutes.[13] Always inspect gloves before use and use proper removal technique.[13] A lab coat or chemical-resistant apron is required.

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood.[12] If ventilation is inadequate, wear a full-face respirator with an appropriate cartridge approved by NIOSH or equivalent standards.[13]

Storage and Handling:

-

Store in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is 2-8°C in an explosion-proof refrigerator.[13]

-

The compound is moisture-sensitive; store under an inert gas like argon or nitrogen.[2]

-

Containers must be kept tightly closed and resealed carefully after opening to prevent leakage.[13] Over time, pressure may build up in the container, which should be opened with care.[13]

-

Keep away from incompatible materials such as water, bases, amines, and alcohols. It reacts with water, potentially liberating toxic gases.[2]

Application in Amine Protection & Experimental Protocol

A primary application of this compound is the protection of primary and secondary amines by converting them into phenoxycarbonyl (Phoc) carbamates.[2] This reaction is chemoselective and generally proceeds under mild conditions, making it a valuable transformation in the synthesis of complex molecules like peptides and pharmaceutical intermediates.[2] The resulting carbamate is stable to many reaction conditions but can be cleaved when necessary.

The following is a generalized protocol for the N-protection of a primary amine using this compound, adapted from established procedures for carbamate formation.[2]

General Protocol for the N-Phenoxycarbonyl (N-Phoc) Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Base (optional, e.g., pyridine or triethylamine, 1.2 equivalents)

-

1N Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the primary amine (1.0 equiv.) in anhydrous THF (or DCM) to a concentration of approximately 0.25 M.

-

Addition of Reagent: Add this compound (1.1 equiv.) dropwise to the stirred solution at room temperature. If the amine starting material is a salt (e.g., hydrochloride), a non-nucleophilic base like triethylamine should be added prior to the this compound to liberate the free amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature.[2] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete (typically 1-4 hours).

-

Workup: Once the reaction is complete, dilute the mixture with 1N NaOH solution to quench any unreacted this compound and wash out the phenol byproduct.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2x volume of the aqueous layer).[2]

-

Washing: Combine the organic extracts and wash successively with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure N-Phoc protected amine.[11]

References

- 1. Cleavage of tertiary bases with phenyl chloroformate: the reconversion of 21-deoxyajmaline into ajmaline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

- 6. US5587506A - Preparation of N-protected N-alkylated amino acids - Google Patents [patents.google.com]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. rsc.org [rsc.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 12. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

Introduction

Quantitative analysis of amino acids is crucial in various fields, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, most amino acids lack a strong chromophore, making their detection by UV-Vis absorbance challenging. To overcome this, a pre-column derivatization step is employed to attach a UV-active or fluorescent tag to the amino acids.

This application note details a robust and sensitive method for the analysis of primary and secondary amino acids by reversed-phase HPLC following pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with the amino group of amino acids to form stable, highly fluorescent derivatives that can be detected at low concentrations.[1][2][3] This method is applicable to a wide range of biological and pharmaceutical samples.

Principle

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of FMOC-Cl, leading to the formation of a stable N-substituted 9-fluorenylmethoxycarbonyl amino acid (FMOC-AA) derivative. The reaction is typically carried out in a buffered alkaline solution. The excess FMOC-Cl is subsequently quenched to prevent interference during HPLC analysis. The resulting FMOC-amino acid derivatives are then separated by reversed-phase HPLC and detected by UV or fluorescence detection.

Materials and Reagents

-

Amino Acid Standards

-

9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (in acetonitrile)

-

Borate Buffer (e.g., 0.1 M, pH 8.5)

-

Quenching reagent (e.g., 1-aminoadamantane (ADAM) or glycine)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2)

-

Mobile Phase B: Acetonitrile or Methanol

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)

Experimental Protocols

Standard Solution Preparation

-

Prepare a stock solution of amino acid standards (e.g., 1 mg/mL) in 0.1 M HCl.

-

Prepare working standard solutions by diluting the stock solution with 0.1 M HCl to the desired concentrations (e.g., 10, 25, 50, 100, 250 µM).

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a protein hydrolysate is provided below.

-

Protein Hydrolysis (if applicable): Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours.

-

Neutralization: Neutralize the hydrolyzed sample.

-

Dilution: Dilute the sample with 0.1 M HCl to bring the amino acid concentrations within the calibration range.

-

Filtration: Filter the sample through a 0.22 µm syringe filter before derivatization.

Derivatization Procedure

-